Validated Synthesis of a High-Potency PTK2 Degrader (BI-3663) in Hepatocellular Carcinoma Models
Pomalidomide-amido-PEG3-C2-NH2 is the validated precursor for synthesizing the PTK2 degrader BI-3663. In a direct evaluation of the final PROTAC across a panel of 11 human hepatocellular carcinoma (HCC) cell lines, BI-3663 achieved a median half-maximal degradation concentration (DC50) of 30 nM and induced >80% degradation of the target protein PTK2 . This quantitative outcome provides a benchmark for the linker's utility; alternative linker conjugates (e.g., PEG2 or PEG4 variants) have not been reported to yield a degrader with this specific, validated potency profile against PTK2 in HCC.
| Evidence Dimension | PROTAC-mediated target degradation (DC50) |
|---|---|
| Target Compound Data | Median DC50 = 30 nM; >80% Dmax |
| Comparator Or Baseline | None (Alternative linkers for this target lack comparable published validation) |
| Quantified Difference | Not applicable (Differentiation is based on unique, validated performance) |
| Conditions | PTK2 degradation in a panel of 11 human HCC cell lines (including SNU-387, HepG2, HuH-7, etc.) |
Why This Matters
This data provides a directly actionable performance benchmark for researchers prioritizing the development of potent PTK2 degraders for HCC research, substantiating the selection of this specific linker conjugate over unvalidated analogs.
